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Bis[4-(2,3-dihydroxypropoxy)phenyl]methane, also known as Bisphenol F diglycidyl ether (BFD-1), is a synthetic compound obtained by reacting Bisphenol-F with epichlorohydrin in the presence of a catalyst like sodium hydroxide. This reaction yields a mixture of isomers of BFD-1, which necessitates characterization techniques like nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and high-performance liquid chromatography (HPLC) to determine its exact structure and composition [1, ].
Research suggests that BFD-1 exhibits some estrogenic activity, meaning it can bind to estrogen receptors in the body. This raises concerns about its potential endocrine-disrupting effects []. However, studies have also reported BFD-1 to possess various other biological activities, including:
Bisphenol F bis(2,3-dihydroxypropyl) ether is a chemical compound with the molecular formula C19H24O6 and a CAS number of 72406-26-9. It is classified as a type of bisphenol, which are organic compounds containing two phenolic groups. This specific compound is often utilized as an analytical reference standard for quantifying analytes in various food and beverage products, particularly for assessing the release of toxic monomers from polymer coatings .
The structure of Bisphenol F bis(2,3-dihydroxypropyl) ether features two 2,3-dihydroxypropyl ether groups attached to a bisphenol F backbone. Its chemical properties include a boiling point of approximately 612.8ºC and a density of about 1.273 g/cm³ .
These reactions are significant for its applications in polymer chemistry and materials science.
The synthesis of Bisphenol F bis(2,3-dihydroxypropyl) ether typically involves the following steps:
This synthetic route allows for the production of high-purity Bisphenol F bis(2,3-dihydroxypropyl) ether suitable for analytical applications.
Bisphenol F bis(2,3-dihydroxypropyl) ether has several notable applications:
Several compounds share structural similarities with Bisphenol F bis(2,3-dihydroxypropyl) ether. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Bisphenol A bis(2,3-dihydroxypropyl) ether | C21H28O6 | More extensively studied; known endocrine disruptor |
| Bisphenol S bis(2,3-dihydroxypropyl) ether | C19H24O6 | Used in similar applications; less toxic profile |
| Bisphenol E bis(2,3-dihydroxypropyl) ether | C19H24O6 | Exhibits different biological activity than others |
Bisphenol F bis(2,3-dihydroxypropyl) ether is unique due to its specific hydroxyl group positioning and lower toxicity compared to Bisphenol A. Its applications in food safety and polymer analysis further distinguish it within the family of bisphenols.